6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been investigated in several studies. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[4,3-d]pyrimidin-4-one core structure. The molecule also contains a benzyl group attached to the pyrimidine ring and a methoxyphenyl group attached via a sulfanyl linkage .Scientific Research Applications
Highly Regioselective Synthesis
A study discusses the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which shares structural similarities with the compound . This synthesis process, which yields products with various substituents, indicates the compound's potential versatility in chemical synthesis and drug development (dos Santos et al., 2015).
Antifolate Activity
Another study on pyrimidine derivatives revealed their potent dual inhibitory action against thymidylate synthase and dihydrofolate reductase, enzymes crucial in nucleotide synthesis and cellular replication. Such activities suggest that related compounds, including 6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one, could be explored for antitumor or antimicrobial properties (Gangjee et al., 2008).
Antimicrobial Additives
Research on pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste demonstrated significant antimicrobial effects. This suggests the possibility of using similar compounds in coatings or materials to prevent microbial growth, indicating an application in material science and antimicrobial surface development (El‐Wahab et al., 2015).
Fluorescence and Computational Analysis
Novel fluorescent compounds based on pyrimidine structures have been synthesized, showing strong solid-state fluorescence. This indicates potential applications in the development of fluorescent probes or materials for scientific research, suggesting that similar structures could be explored for optical properties and imaging applications (Yokota et al., 2012).
Properties
IUPAC Name |
6-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-27-18-9-5-8-17(12-18)15-28-22-23-20-10-11-25(14-19(20)21(26)24-22)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWYPDAGCLVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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